
20-O-Acetylingenol-3-angelate
説明
20-O-Acetylingenol-3-angelate is a natural compound . It is found in the leaves and stems of the plant Inga . It has a variety of biological activities including tumor growth inhibition, anti-inflammatory, antifungal, and antioxidant effects .
Synthesis Analysis
The compound 3-O-angeloyl-20-O-acetyl ingenol (AAI), also known as 20-O-acetyl-ingenol-3-angelate or PEP008, is a synthetic derivative of ingenol mebutate . The synthesis details of AAI have been reported and it has been demonstrated that AAI has higher cytotoxicity than ingenol mebutate in a chronic myeloid leukemia K562 cell line .Molecular Structure Analysis
The molecular weight of this compound is 472.58 . The IUPAC name is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-(acetoxymethyl)-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropaeannulen-6-yl (Z)-2-methylbut-2-enoate .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It is stored at temperatures between -80 and -20 degrees Celsius .科学的研究の応用
Synthesis and Chemical Characterization
- Semisynthesis : A high-yielding method for preparing ingenol 3-angelate (PEP005, ingenol mebutate), including 20-O-acetylingenol-3-angelate, was developed. This process efficiently produced angelates without isomerization to tiglate, expanding the scope of stereoconservative esterification for various alcohols (Liang et al., 2012).
Cytotoxicity and Cancer Research
Cytotoxic Effects : Ingenol mebutate and its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), showed significant cytotoxicity against chronic myeloid leukemia K562 cell line. AAI displayed higher cytotoxicity and intracellular stability compared to ingenol mebutate, suggesting potential as a chemotherapeutic agent (Liu et al., 2016).
Interaction with Protein Kinase C (PKC) : Ingenol 3-angelate (I3A) binds to PKC-alpha with high affinity. Its efficacy in inhibiting cell proliferation and its ability to translocate PKC isoforms in cells indicate a complex interaction with PKC, impacting cell proliferation and apoptosis (Kedei et al., 2004).
Chemotherapeutic Potential
Anti-Cancer Activity : Ingenol-3-angelate (Ing3A) targets tumor vasculature and is in clinical trials for treating various skin cancers. It demonstrates unique properties like inducing acute neutrophilic inflammation and vascular damage, distinct from related compounds (Li et al., 2010).
Immunostimulatory Chemotherapy : Ingenol-3-angelate (PEP005) was found to generate anti-cancer CD8 T cells capable of regressing metastases. Its combination with CD8 T cell-based immunotherapies could further regress distant metastases, showing promise as a local chemotherapeutic agent (Le et al., 2009).
作用機序
Target of Action
20-O-Acetylingenol-3-angelate is a diterpene ester that has been found in E. peplus . It has been identified to have anticancer activity . The compound’s primary targets are cancer cells, including K562, HL-60, KT-1, MCF-7/adr, A549, and NIH3T3 cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth . It induces cell cycle arrest at the G2/M phase, apoptosis, and necrosis in K562 cells . This interaction results in changes in the cell cycle and cell death, which are crucial for its anticancer activity.
Biochemical Pathways
It is known that the compound affects the cell cycle and induces apoptosis and necrosis . These processes are part of complex biochemical pathways that regulate cell growth and death. The compound’s effect on these pathways results in the inhibition of cancer cell growth.
生化学分析
Biochemical Properties
20-O-Acetylingenol-3-angelate plays a significant role in biochemical reactions, particularly in the context of its anticancer activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of several cancer cell lines, including K562, HL-60, KT-1, MCF-7/adr, A549, and NIH3T3 cells . The compound induces cell cycle arrest at the G2/M phase, apoptosis, and necrosis in K562 cells . It also activates protein kinase Cδ (PKCδ) and extracellular signal-regulated kinase (ERK), while inactivating protein kinase B (AKT) and inhibiting the JAK/STAT3 pathway .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It inhibits cell proliferation, induces G2/M phase arrest, disrupts the mitochondrial membrane potential, and stimulates apoptosis and necrosis in K562 cells . The compound also modulates several cell signaling pathways, including the PKCδ/ERK, JAK/STAT3, and AKT pathways . These effects contribute to its cytotoxicity and potential as a chemotherapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PKCδ, leading to the activation of the ERK pathway and the inactivation of the AKT pathway . Additionally, it inhibits the JAK/STAT3 pathway, which is involved in cell proliferation and survival . These interactions result in cell cycle arrest, apoptosis, and necrosis, contributing to the compound’s anticancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to induce cell cycle arrest, apoptosis, and necrosis in K562 cells within a specific concentration range (31.25-500 nM) . Its stability and degradation over time, as well as its long-term effects on cellular function, are important factors to consider in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits anticancer activity at specific concentrations, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and bioactivity. The compound’s effects on metabolic flux and metabolite levels are important aspects of its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its interactions with biomolecules and its overall efficacy.
特性
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCAGKYWXRKLSN-KLKWOBOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


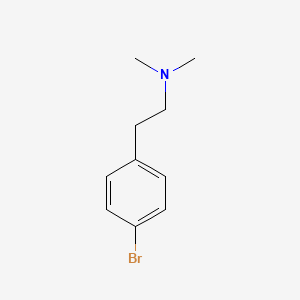
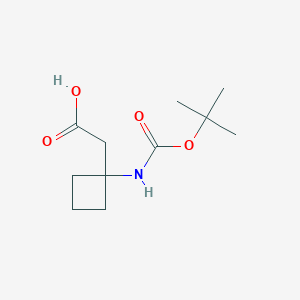
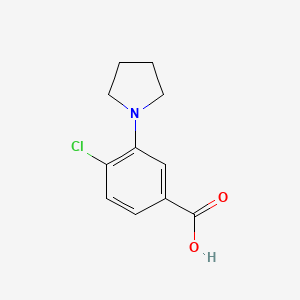
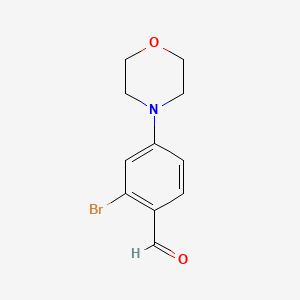
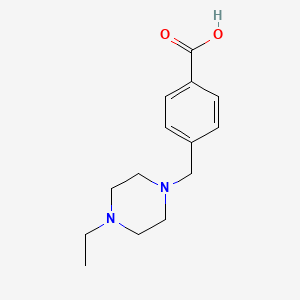

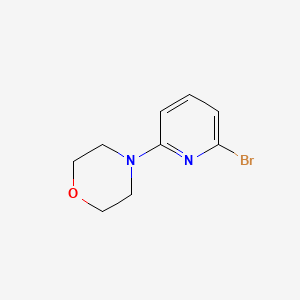




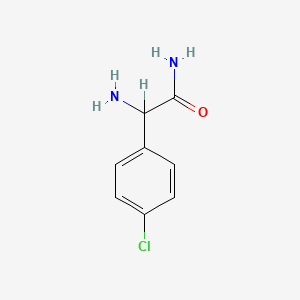
![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

